molecular formula C14H14ClNO B3112048 [3-(Benzyloxy)-5-chlorophenyl]methanamine CAS No. 1876066-08-8

[3-(Benzyloxy)-5-chlorophenyl]methanamine

Cat. No.: B3112048
CAS No.: 1876066-08-8
M. Wt: 247.72 g/mol
InChI Key: HRSMAXLBWADOKX-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)-5-chlorophenyl]methanamine: is an organic compound with the molecular formula C14H14ClNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a benzyloxy group at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-5-chlorophenyl]methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Benzyloxy)-5-chlorophenyl]methanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biology:

    Enzyme Inhibition: [3-(Benzyloxy)-5-chlorophenyl]methanamine has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

    Bioconjugation: It can be used to modify biomolecules for various biochemical assays and studies.

Medicine:

    Drug Development: The compound can serve as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex chemical compounds.

    Pharmaceuticals: The compound can be utilized in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)-5-chlorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the chlorine atom at the 5-position can influence its electronic properties, affecting its reactivity and interaction with biological molecules. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .

Comparison with Similar Compounds

    [3-(Benzyloxy)phenyl]methanamine: Lacks the chlorine substitution, which may result in different reactivity and biological activity.

    [3-(Benzyloxy)-4-chlorophenyl]methanamine: Chlorine substitution at the 4-position instead of the 5-position, leading to different steric and electronic effects.

    [3-(Benzyloxy)-5-fluorophenyl]methanamine: Fluorine substitution instead of chlorine, which can significantly alter its chemical and biological properties.

Uniqueness:

Properties

IUPAC Name

(3-chloro-5-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSMAXLBWADOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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